Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a piperazine moiety via a methanone bridge. The piperazine group is further functionalized with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl substituent. However, the provided evidence lacks explicit data on its synthesis, physical properties (e.g., melting point, solubility), or biological activity, necessitating reliance on structural analogs for comparative analysis.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c26-18(13-4-5-15-16(11-13)22-28-21-15)23-7-9-24(10-8-23)19(27)17-12-14-3-1-2-6-25(14)20-17/h4-5,11-12H,1-3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTFJUXKSXPUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are protein tyrosine phosphatase 1B (PTP1B) and SHP2 . These proteins play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolic control.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal function of the proteins, leading to changes in the cellular signaling pathways they regulate.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific cellular context. Given the role of PTP1B and SHP2 in cellular signaling, inhibition of these proteins could potentially lead to a wide range of effects, including changes in cell metabolism, growth, and differentiation.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core linked to a tetrahydropyrazolo-pyridine moiety through a piperazine unit. The molecular formula is , with a molecular weight of approximately 366.47 g/mol. The structural complexity contributes to its diverse biological interactions.
Chemical Structure
| Component | Description |
|---|---|
| Core Structure | Benzo[c][1,2,5]thiadiazole |
| Substituents | Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl and piperazine |
| Molecular Weight | 366.47 g/mol |
| CAS Number | Not specified |
Pharmacological Effects
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit a range of biological activities:
- Antitumor Activity : Compounds similar to benzo[c][1,2,5]thiadiazole have shown significant inhibitory effects on various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the activin receptor-like kinase 5 (ALK5), which is crucial in tumor growth and metastasis .
- Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory effects. Pyrazole derivatives in particular have been linked to reduced inflammation in preclinical models .
- Antimicrobial Effects : There is evidence suggesting that certain pyrazole derivatives possess antimicrobial properties, making them potential candidates for treating infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of benzo[c][1,2,5]thiadiazole derivatives is essential for optimizing their biological activity:
- Substituent Variability : Modifications to the piperazine and pyrazolo moieties can significantly influence the compound's potency against specific targets.
- Electronic Properties : The electron-withdrawing or donating nature of substituents affects the compound's interaction with biological targets.
Case Studies
- Antitumor Efficacy : A study synthesized various benzo[c][1,2,5]thiadiazole derivatives and tested their activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The most effective compounds exhibited IC50 values in the low micromolar range .
- Inflammation Models : In animal models of inflammation, certain derivatives showed a marked reduction in inflammatory markers when administered at specific dosages .
- Combination Therapy : Research has explored the synergistic effects of combining benzo[c][1,2,5]thiadiazole derivatives with established chemotherapeutics like doxorubicin. This approach has resulted in enhanced cytotoxicity against resistant cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with analogs reported in recent literature, differing primarily in substituent groups attached to the piperazine/piperidine ring. Below is a detailed comparison with two closely related compounds (Table 1):
Table 1: Structural and Molecular Comparison of Target Compound and Analogs
Key Observations:
Compound A incorporates a 5-isopropyl-1,2,4-oxadiazole moiety, which may improve lipophilicity and membrane permeability due to the isopropyl group . Compound B features a furan-2-yl-1,3,4-oxadiazole group, introducing oxygen-based heteroaromaticity that could influence electronic properties and hydrogen-bonding capacity .
Molecular Weight and Complexity: The molecular weights of the analogs (381.4–435.5 g/mol) suggest that the target compound likely falls within a similar range, assuming comparable substituent sizes.
highlights the use of benzoyl chloride in analogous syntheses, suggesting acylation as a plausible step .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
